(3R,4R)-1-[(2-ethoxyphenyl)methyl]-4-[methyl(2-pyridin-2-ylethyl)amino]piperidin-3-ol
Description
(3R,4R)-1-[(2-ethoxyphenyl)methyl]-4-[methyl(2-pyridin-2-ylethyl)amino]piperidin-3-ol is a complex organic compound that belongs to the class of piperidines
Properties
IUPAC Name |
(3R,4R)-1-[(2-ethoxyphenyl)methyl]-4-[methyl(2-pyridin-2-ylethyl)amino]piperidin-3-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H31N3O2/c1-3-27-22-10-5-4-8-18(22)16-25-15-12-20(21(26)17-25)24(2)14-11-19-9-6-7-13-23-19/h4-10,13,20-21,26H,3,11-12,14-17H2,1-2H3/t20-,21-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPRYPIDFJKEZSL-NHCUHLMSSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1CN2CCC(C(C2)O)N(C)CCC3=CC=CC=N3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=CC=C1CN2CC[C@H]([C@@H](C2)O)N(C)CCC3=CC=CC=N3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H31N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3R,4R)-1-[(2-ethoxyphenyl)methyl]-4-[methyl(2-pyridin-2-ylethyl)amino]piperidin-3-ol typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a 1,5-diamine.
Introduction of the Ethoxyphenyl Group: The ethoxyphenyl group can be introduced via a nucleophilic substitution reaction using an appropriate ethoxyphenyl halide.
Attachment of the Pyridin-2-ylethyl Group: The pyridin-2-ylethyl group can be attached through a reductive amination reaction, where the piperidine nitrogen reacts with a pyridin-2-ylethyl aldehyde or ketone in the presence of a reducing agent.
Final Functionalization:
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process intensification strategies to scale up the production efficiently.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl group, leading to the formation of ketones or aldehydes.
Reduction: Reduction reactions can target the nitrogen-containing functional groups, converting them into amines or other reduced forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are frequently used.
Substitution: Halogenated reagents, nucleophiles, and electrophiles are commonly employed in substitution reactions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of secondary or tertiary amines.
Substitution: Introduction of various functional groups on the aromatic ring or piperidine nitrogen.
Scientific Research Applications
Chemistry
In chemistry, (3R,4R)-1-[(2-ethoxyphenyl)methyl]-4-[methyl(2-pyridin-2-ylethyl)amino]piperidin-3-ol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology
In biological research, this compound can be used as a probe to study the interactions between small molecules and biological macromolecules. Its ability to interact with various biological targets makes it a valuable tool in biochemical assays and drug discovery.
Medicine
In medicine, this compound has potential therapeutic applications due to its pharmacological properties. It may act as an agonist or antagonist at specific receptors, making it a candidate for drug development.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals, agrochemicals, and materials science. Its versatility and reactivity make it suitable for various industrial applications.
Mechanism of Action
The mechanism of action of (3R,4R)-1-[(2-ethoxyphenyl)methyl]-4-[methyl(2-pyridin-2-ylethyl)amino]piperidin-3-ol involves its interaction with specific molecular targets, such as receptors or enzymes. The compound’s functional groups allow it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, enzyme inhibition, or receptor activation, depending on the specific application.
Comparison with Similar Compounds
Similar Compounds
- (3R,4R)-1-[(2-methoxyphenyl)methyl]-4-[methyl(2-pyridin-2-ylethyl)amino]piperidin-3-ol
- (3R,4R)-1-[(2-ethoxyphenyl)methyl]-4-[ethyl(2-pyridin-2-ylethyl)amino]piperidin-3-ol
- (3R,4R)-1-[(2-ethoxyphenyl)methyl]-4-[methyl(3-pyridin-2-ylethyl)amino]piperidin-3-ol
Uniqueness
The uniqueness of (3R,4R)-1-[(2-ethoxyphenyl)methyl]-4-[methyl(2-pyridin-2-ylethyl)amino]piperidin-3-ol lies in its specific stereochemistry and the combination of functional groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
